molecular formula C6H8N6 B13677220 5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole

5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole

Cat. No.: B13677220
M. Wt: 164.17 g/mol
InChI Key: AOVKAQKLJKITAR-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-pyrazolecarboxaldehyde with hydrazine hydrate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways relevant to the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(1-methyl-5-pyrazolyl)isoxazole
  • 5-Amino-3-tert-butyl-1-methylpyrazole

Uniqueness

5-Amino-3-(1-methyl-5-pyrazolyl)-1H-1,2,4-triazole is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6/c1-12-4(2-3-8-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11)

InChI Key

AOVKAQKLJKITAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NN2)N

Origin of Product

United States

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